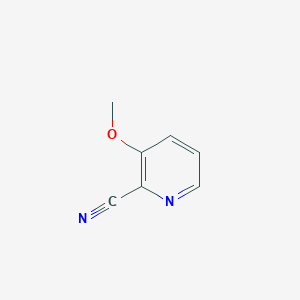

3-Methoxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEETZOYEGNNBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462546 | |

| Record name | 2-CYANO-3-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24059-89-0 | |

| Record name | 2-CYANO-3-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Initial Synthesis of 3-Methoxypicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the initial preparation of 3-Methoxypicolinonitrile, a key building block in the development of various pharmaceutical and agrochemical compounds. This document details two robust synthetic pathways, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable precursor for the synthesis of more complex molecules with potential biological activity. This guide outlines two principal, reliable methods for its synthesis: the methylation of 3-hydroxypicolinonitrile and the cyanation of 2-chloro-3-methoxypyridine.

Synthetic Route 1: Methylation of 3-Hydroxypicolinonitrile

This route involves the initial synthesis of 3-hydroxypicolinonitrile followed by O-methylation of the hydroxyl group.

Step 1: Synthesis of 3-Hydroxypicolinonitrile

A common method for the synthesis of 3-hydroxypicolinonitrile is through the reaction of 2-aminomethylfuran with an oxidizing agent in an acidic medium, which leads to a ring transformation.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of water and hydrochloric acid is prepared.

-

Reagent Addition: 2-Aminomethylfuran and chlorine are added simultaneously to the acidic solution. The pH is maintained at a constant value between -1 and 5, preferably between -0.5 and 1, by the controlled addition of an aqueous hydroxide solution, such as sodium hydroxide.[1]

-

Reaction and Work-up: The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the mixture is cooled, and the resulting solid is collected by filtration. The crude product can be purified by recrystallization.

Step 2: O-Methylation of 3-Hydroxypicolinonitrile

The hydroxyl group of 3-hydroxypicolinonitrile is then methylated to yield the final product. A standard method for this transformation is the use of a methylating agent in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-hydroxypicolinonitrile in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), a base is added. Anhydrous potassium carbonate is a commonly used base for this reaction.

-

Reagent Addition: A methylating agent, such as methyl iodide, is added to the mixture.

-

Reaction and Work-up: The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) for several hours.[2] The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, poured into water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Route 1 (Illustrative):

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| Synthesis of 3-Hydroxypicolinonitrile | 2-Aminomethylfuran, Chlorine | Hydrochloric acid, Sodium hydroxide | Water | Room Temp. | 2-4 h | 70-80% |

| O-Methylation of 3-Hydroxypicolinonitrile | 3-Hydroxypicolinonitrile, Methyl iodide | Potassium carbonate | DMF | 60 °C | 4 h | ~90% |

Synthetic Route 2: Cyanation of 2-Chloro-3-methoxypyridine

This alternative pathway involves the synthesis of a 2-chloro-3-methoxypyridine intermediate, followed by a palladium-catalyzed cyanation reaction.

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

The precursor for this route is 2-chloro-3-hydroxypyridine, which can be synthesized from 3-hydroxypyridine.

Experimental Protocol:

-

Reaction Setup: 3-Hydroxypyridine is reacted with sodium hypochlorite in an aqueous medium.[1]

-

pH Control: The reaction is carried out at a pH value of 11-13.[1]

-

Work-up: Upon completion of the reaction, the product is isolated by filtration and can be purified by recrystallization. A yield of approximately 85% can be achieved with this method.[1]

Step 2: Synthesis of 2-Chloro-3-methoxypyridine

The hydroxyl group of 2-chloro-3-hydroxypyridine is then methylated.

Experimental Protocol:

-

Reaction Setup: 2-Chloro-3-hydroxypyridine (1 equivalent) is dissolved in N,N-dimethylformamide (DMF).

-

Reagent Addition: Potassium carbonate (2 equivalents) and iodomethane (1.05 equivalents) are added to the solution.[2]

-

Reaction and Work-up: The reaction mixture is stirred at 60 °C for 4 hours.[2] After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic phases are dried and concentrated. The crude product is purified by silica gel column chromatography to give 2-chloro-3-methoxypyridine with a yield of around 90%.[2]

Step 3: Palladium-Catalyzed Cyanation of 2-Chloro-3-methoxypyridine

The final step is the conversion of the chloro group to a nitrile group using a palladium-catalyzed cross-coupling reaction.

Experimental Protocol:

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with 2-chloro-3-methoxypyridine, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., XPhos), and a cyanide source. A non-toxic and stable cyanide source such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is often preferred for safety and practicality.[3]

-

Solvent and Base: A suitable solvent system, often a mixture of a non-polar organic solvent like dioxane and water, is used. A weak base, such as potassium acetate (KOAc), is added to the reaction mixture.[3]

-

Reaction and Work-up: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the starting material is consumed (monitored by GC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and water. The organic layer is separated, washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude this compound is then purified by flash column chromatography.

Quantitative Data for Route 2:

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| Synthesis of 2-Chloro-3-hydroxypyridine | 3-Hydroxypyridine | Sodium hypochlorite | Water | Room Temp. | 2-4 h | ~85% |

| Synthesis of 2-Chloro-3-methoxypyridine | 2-Chloro-3-hydroxypyridine, Iodomethane | Potassium carbonate | DMF | 60 °C | 4 h | ~90% |

| Palladium-Catalyzed Cyanation | 2-Chloro-3-methoxypyridine | Pd(OAc)₂, XPhos, K₄[Fe(CN)₆], KOAc | Dioxane/Water | 100-120 °C | 1-12 h | 70-90% |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations described in this guide.

Caption: Synthetic pathway for this compound via methylation.

Caption: Synthetic pathway for this compound via cyanation.

Conclusion

This technical guide has detailed two effective and reproducible synthetic routes for the preparation of this compound. Both pathways utilize readily available starting materials and reagents, and the provided experimental protocols are based on established and reliable chemical transformations. The choice between the two routes may depend on factors such as the availability of specific starting materials, desired scale of the reaction, and safety considerations regarding the use of certain reagents. The quantitative data and visual diagrams presented herein are intended to provide researchers and drug development professionals with a comprehensive resource for the synthesis of this important chemical intermediate.

References

3-Methoxypicolinonitrile: A Technical Guide to its Synthesis and Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypicolinonitrile, also known as 3-methoxy-2-cyanopyridine, is a heterocyclic organic compound with the chemical formula C₇H₆N₂O. Its structure, featuring a pyridine ring substituted with a methoxy and a nitrile group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyridine moiety is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and modulate the physicochemical properties of drug candidates.[2] This technical guide provides an in-depth overview of the first reported synthesis of this compound, its characterization, and its applications as a key building block in drug discovery.

Discovery and First Reported Synthesis

The synthesis involves the condensation of an α,β-unsaturated aldehyde or ketone with propanedinitrile (malononitrile) in a methanol-sodium methoxide system. This approach provides a straightforward and efficient route to substituted 2-methoxypyridine-3-carbonitriles from readily available starting materials.[3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 24059-89-0 | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not explicitly stated for the unsubstituted compound |

Experimental Protocols

The following experimental protocol is adapted from the general procedure described by Victory et al. (1993) for the synthesis of 2-methoxypyridine-3-carbonitriles.[3]

General Synthesis of 2-Methoxypyridine-3-carbonitriles

Materials:

-

Propanedinitrile (Malononitrile)

-

Methanol (MeOH)

-

Sodium metal (Na)

-

α,β-Unsaturated aldehyde or ketone (e.g., acrolein for the synthesis of this compound)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium methoxide is freshly prepared by dissolving sodium metal in methanol at 5°C.

-

Propanedinitrile, dissolved in methanol, is added to the sodium methoxide solution.

-

The mixture is stirred for 5 minutes.

-

The corresponding α,β-unsaturated aldehyde or ketone (0.1 mol) dissolved in methanol is added dropwise over 2 hours.

-

The reaction mixture is then refluxed for 90 minutes.

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting oil is dissolved in water and extracted with dichloromethane.

-

The combined organic layers are dried over magnesium sulfate.

-

The solvent is evaporated to yield the crude product.

-

The desired 2-methoxypyridine-3-carbonitrile is purified by preparative column chromatography.

Proposed Reaction Mechanism

The formation of the 2-methoxypyridine-3-carbonitrile ring system is proposed to proceed through a series of reactions initiated by the Michael addition of the propanedinitrile anion to the α,β-unsaturated carbonyl compound. This is followed by cyclization, elimination of water, and subsequent aromatization to yield the final product.

Data Presentation

The following table summarizes the yields of various substituted 2-methoxypyridine-3-carbonitriles as reported by Victory et al. (1993).[3]

| Starting Carbonyl Compound (R₁ and R₂ substituents) | Product (5) | Yield (%) |

| 4a (R₁=H, R₂=H) | 5a (R₁=H, R₂=H) | 35 |

| 4b (R₁=Me, R₂=H) | 5b (R₁=Me, R₂=H) | 45 |

| 4c (R₁=Et, R₂=H) | 5c (R₁=Et, R₂=H) | 40 |

| 4d (R₁=Ph, R₂=H) | 5d (R₁=Ph, R₂=H) | 50 |

| 4e (R₁=p-MeO-C₆H₄, R₂=H) | 5e (R₁=p-MeO-C₆H₄, R₂=H) | 45 |

| 4f (R₁=Me, R₂=Me) | 5f (R₁=Me, R₂=Me) | 30 |

| 4g (R₁=Ph, R₂=Me) | 5g (R₁=Ph, R₂=Me) | 35 |

| 4h (R₁=-(CH₂)₄-) | 5h (R₁=-(CH₂)₄-) | 40 |

Note: Product 5a corresponds to this compound.

Role in Drug Discovery and Development

This compound is classified as a medical and pharmaceutical intermediate, indicating its role as a starting material or key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] While specific drug candidates directly synthesized from this compound are not detailed in the provided search results, the broader class of pyridine derivatives is of significant interest in medicinal chemistry.

The pyridine ring is a privileged scaffold, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets. The methoxy and nitrile substituents on the this compound ring offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) during the drug discovery process. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functionalized molecules.

Conceptual Workflow in Drug Discovery

The following diagram illustrates the role of a chemical intermediate like this compound in a typical drug discovery pipeline.

References

In-Depth Technical Guide: 3-Methoxypicolinonitrile

CAS Number: 24059-89-0

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

3-Methoxypicolinonitrile, a substituted pyridine derivative, is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structural features, combining a pyridine ring, a nitrile group, and a methoxy group, make it a versatile building block for the synthesis of more complex molecules with potential biological activities. The pyridine scaffold is a common motif in many pharmaceuticals, valued for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule. The electron-withdrawing nature of the nitrile group and the electronic influence of the methoxy group at the 3-position further contribute to its unique reactivity and potential as a pharmacophore. This technical guide provides a detailed overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and synthesis. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Reference |

| CAS Number | 24059-89-0 | |

| Molecular Formula | C₇H₆N₂O | [1][2] |

| Molecular Weight | 134.14 g/mol | [1] |

| IUPAC Name | 3-methoxypyridine-2-carbonitrile | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Synthesis and Experimental Protocols

A potential synthetic strategy could involve a multi-component reaction, a powerful tool for the efficient construction of complex molecules. For instance, a variation of the Hantzsch pyridine synthesis or other condensation reactions could be employed.

Hypothetical Synthesis Workflow:

General Experimental Protocol for Substituted Pyridine Synthesis (Illustrative Example):

-

Reaction Setup: A round-bottom flask is charged with a suitable solvent (e.g., ethanol, acetic acid).

-

Reagents: The starting materials, such as a β-dicarbonyl compound, an aldehyde, and an ammonia source (e.g., ammonium acetate), are added to the flask.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired substituted pyridine.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the pyridine ring, the nitrile group, and the methoxy group.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. The nitrogen atom in the ring also imparts basic properties and can be protonated or alkylated.

-

Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The 2-cyanopyridine moiety is known to be more reactive than its phenyl counterpart and can react with nucleophiles like thiols to form a thiazoline ring.[1]

-

Methoxy Group: The methoxy group is an electron-donating group that can influence the electron density of the pyridine ring, thereby affecting its reactivity in substitution reactions.

Logical Relationship of Reactivity:

Biological Activity and Drug Development Applications

While specific biological activity data for this compound is limited in publicly available literature, the picolinonitrile scaffold is a known pharmacophore in various drug discovery programs. Substituted pyridines are integral to a wide range of pharmaceuticals due to their ability to interact with biological targets.

The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups that are important for binding to enzymes or receptors. The methoxy group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Given the structural similarities to other biologically active pyridine derivatives, this compound could be investigated for a range of therapeutic areas, including but not limited to:

-

Enzyme Inhibition: The nitrile and pyridine moieties could potentially interact with the active sites of various enzymes.

-

Receptor Modulation: The overall structure may allow for binding to specific receptors in the central nervous system or other tissues.

-

Antimicrobial or Anticancer Activity: Many nitrogen-containing heterocycles exhibit such properties.

General Workflow for Biological Activity Screening:

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Safety Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a versatile chemical intermediate with potential applications in organic synthesis and drug discovery. Its unique combination of a pyridine ring, a nitrile group, and a methoxy group provides a foundation for the development of novel compounds with diverse biological activities. While specific data on its physicochemical properties and biological functions are not extensively documented, the known reactivity of its constituent functional groups suggests a wide range of possible chemical transformations and pharmacological applications. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its potential in the development of new therapeutics and other advanced materials. Researchers and drug development professionals are encouraged to consider this compound as a valuable building block in their synthetic and screening endeavors.

References

Spectroscopic and Spectrometric Analysis of 3-Methoxypicolinonitrile: A Technical Overview

Disclaimer: Publicly available, experimentally verified spectral data for 3-methoxypicolinonitrile is limited. The data presented herein is a combination of theoretical prediction based on established principles of spectroscopy and comparison with structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development as a reference for the anticipated spectral characteristics and the methodologies for their acquisition.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Spectroscopic and spectrometric techniques are fundamental to the structural elucidation and purity assessment of such novel compounds. This document provides a detailed guide to the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the expected quantitative spectral data for this compound. These predictions are derived from the analysis of its functional groups (methoxy, nitrile, pyridine ring) and comparison with similar molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet of Doublets (dd) | 1H | H6 |

| ~7.6 | Doublet of Doublets (dd) | 1H | H4 |

| ~7.1 | Doublet of Doublets (dd) | 1H | H5 |

| ~4.0 | Singlet (s) | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C3 (-OCH₃) |

| ~150 | C6 |

| ~140 | C2 (-CN) |

| ~125 | C4 |

| ~118 | C5 |

| ~115 | -C≡N |

| ~56 | -OCH₃ |

Solvent: CDCl₃

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium-Strong | C≡N stretch |

| ~1600, ~1470 | Medium | C=C and C=N ring stretching |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950, ~2850 | Weak | Aliphatic C-H stretch (-OCH₃) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 134.05 | [M]⁺ (Molecular Ion) |

| 119.03 | [M - CH₃]⁺ |

| 105.04 | [M - CHO]⁺ |

| 91.04 | [M - CH₃ - CO]⁺ or [M - C₂H₃O]⁺ |

Molecular Formula: C₇H₆N₂O, Exact Mass: 134.0480

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a small organic molecule like this compound. Instrument-specific parameters may require optimization.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution is then filtered into a clean 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[1]

-

¹H NMR Acquisition: A standard proton NMR experiment is performed on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a clear spectrum, 8 to 16 scans are typically averaged.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary. A relaxation delay of 2-5 seconds is commonly used.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the compound can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.[2]

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Impact (EI) is a common ionization technique for small, volatile molecules, which involves bombarding the sample with a high-energy electron beam.[3][4] Electrospray Ionization (ESI) is another common method, particularly for samples introduced via LC.[4]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[3][4]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity.

Caption: General workflow from synthesis to structural validation.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxypicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 3-Methoxypicolinonitrile is not extensively available in public literature. This guide provides a predictive analysis based on its chemical structure and data from analogous compounds. It further details the standardized experimental protocols required to determine these properties empirically.

Introduction

This compound is a substituted pyridine derivative featuring a methoxy group at the 3-position and a nitrile group at the 2-position. As with any novel chemical entity in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical parameters that influence bioavailability, formulation development, storage conditions, and shelf-life. This document serves as a technical guide to the predicted solubility and stability profile of this compound and provides detailed methodologies for their experimental determination.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is governed by its molecular structure, polarity, and ability to interact with a solvent. The structure of this compound contains several functional groups that dictate its overall properties.

-

Pyridine Ring: A heteroaromatic amine, the nitrogen atom can act as a hydrogen bond acceptor and increases polarity compared to a benzene ring.

-

Nitrile Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor, generally imparting good solubility in polar solvents.[1]

-

Methoxy Group (-OCH₃): This is a polar functional group that can also accept hydrogen bonds, further enhancing solubility in polar organic solvents.[1]

Collectively, these features render this compound a polar molecule. Its solubility profile can be predicted by comparing it to structurally similar compounds like 3-methoxypyridine, which is highly soluble in water and polar organic solvents.[2] The addition of the polar nitrile group is expected to maintain or enhance this solubility in polar media.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Profile | Rationale |

|---|---|---|

| Molecular Formula | C₇H₆N₂O | Based on structure |

| Molecular Weight | 134.14 g/mol | Based on structure |

| Appearance | Likely a crystalline solid | Common for small organic molecules |

| Polarity | Polar | Contributions from pyridine N, methoxy O, and nitrile N |

| pKa | Weakly basic | Pyridine nitrogen (pKa of pyridine is ~5.2) |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Methoxy O, Nitrile N) | Influences solubility in protic solvents |

| Hydrogen Bond Donors | 0 | Influences solubility in protic solvents |

Table 2: Predicted Qualitative Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the molecule's H-bond acceptors. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions are favorable with the polar molecule. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | "Like dissolves like" principle; unfavorable interactions between a polar solute and non-polar solvent.[3][4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3]

3.1 Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol, DMSO)

-

Glass vials with screw caps

-

Analytical balance

-

Isothermal shaker bath

-

Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)

3.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a precise, known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Subsequently, centrifuge the vials at high speed or filter the supernatant using a syringe filter to completely remove all undissolved solid particles.

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a validated HPLC or UPLC method to determine the precise concentration.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

Caption: Workflow for experimental solubility determination.

Stability Profile and Forced Degradation

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[5][6] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[7][8]

4.1 Predicted Degradation Pathways

-

Hydrolysis: The nitrile group is a primary site for hydrolysis. Under acidic or basic conditions, it can hydrolyze first to a picolinamide derivative and subsequently to 3-methoxypicolinic acid.

-

Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

-

Photolysis: Exposure to UV light may induce degradation, although specific pathways are difficult to predict without experimental data. Pyridine derivatives can be susceptible to attack by reactive species generated under UV exposure.[9]

Table 3: Recommended Conditions for Forced Degradation Studies (ICH Q1A) [7]

| Stress Condition | Typical Reagents and Conditions | Target Degradation |

|---|---|---|

| Acid Hydrolysis | 0.1 M to 1 M HCl; Room Temp or elevated (e.g., 60 °C) | 5-20% |

| Base Hydrolysis | 0.1 M to 1 M NaOH; Room Temp or elevated (e.g., 60 °C) | 5-20% |

| Oxidation | 3% to 30% H₂O₂; Room Temp | 5-20% |

| Thermal Stress | Dry Heat (e.g., 80 °C) | 5-20% |

| Photostability | ICH Q1B compliant light exposure (UV/Vis) | Compare to dark control |

Experimental Protocol for Forced Degradation Study

5.1 Materials and Equipment

-

This compound

-

Reagents: HCl, NaOH, H₂O₂

-

pH meter, heating blocks/ovens, photostability chamber

-

Volumetric flasks and pipettes

-

HPLC or UPLC system with a photodiode array (PDA) detector and/or mass spectrometer (MS)

5.2 Procedure

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of acid (e.g., 0.2 M HCl) or base (e.g., 0.2 M NaOH) to achieve a final stress condition of 0.1 M. Store samples at room temperature and an elevated temperature (e.g., 60 °C).

-

Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3-6%). Store at room temperature.

-

Thermal: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample must be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all samples (stressed, control, and time zero) using a stability-indicating HPLC method. The use of a PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks (degradants). LC-MS can be used to obtain mass information for the identification of degradants.

-

Data Evaluation: Calculate the percentage of degradation for the parent compound. Assess mass balance to ensure all major degradants are detected.

Caption: Forced Degradation Experimental Workflow.

Caption: Key Factors Influencing Compound Stability.

Conclusion

While empirical data for this compound is pending, a structural analysis strongly suggests it is a polar compound with good solubility in polar organic solvents and moderate-to-high aqueous solubility. Its primary stability liabilities are likely hydrolysis of the nitrile group and potential oxidation of the pyridine ring. The detailed experimental protocols provided in this guide offer a robust framework for researchers to definitively characterize the solubility and stability of this molecule, generating the critical data needed to advance its development.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. youtube.com [youtube.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. scispace.com [scispace.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. biopharminternational.com [biopharminternational.com]

- 9. AGU Fall Meeting 2020 [agu.confex.com]

An In-depth Technical Guide on the Toxicological and Safety Data of 3-Methoxypicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for 3-Methoxypicolinonitrile. The following information is compiled from data on structurally similar compounds, including 3-methoxypropionitrile, 3-methylpicolinonitrile, and 3-methoxypyridine, to provide a potential toxicological profile. All data presented for these surrogate molecules should be interpreted with caution and used for informational purposes only. Confirmatory testing on this compound is essential for a definitive safety assessment.

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological and safety data relevant to this compound. Due to the scarcity of data for this specific compound, this guide leverages information from structurally related molecules to infer potential hazards. The document covers acute toxicity, irritation potential, and genotoxicity, presenting quantitative data in structured tables. Detailed experimental protocols for key toxicological assays are provided, adhering to internationally recognized guidelines. Additionally, this guide includes visualizations of a potential biochemical pathway for nitrile-containing compounds and a standard workflow for toxicological safety assessment. This information is intended to support researchers, scientists, and drug development professionals in understanding the potential toxicological profile of this compound and in designing appropriate safety evaluation studies.

Toxicological Data

The toxicological data presented below is for compounds structurally similar to this compound and is intended to provide an estimate of its potential toxicity.

Table 1: Acute Toxicity Data for Structurally Similar Compounds

| Compound | Test Species | Route | LD50/LC50 | GHS Category |

| 3-Methoxypropionitrile | Rat | Oral | 4390 mg/kg | Category 5 |

| 3-Methylpyridine | Rat | Oral | 400 mg/kg | Category 3 |

| 3-Methylpyridine | Rabbit | Dermal | 200 - 1000 mg/kg | Category 3 |

| 3-Methylpyridine | Rat | Inhalation | 5.03 mg/L (4h) | Category 4 |

Table 2: Irritation Data for Structurally Similar Compounds

| Compound | Test Species | Endpoint | Result | GHS Category |

| 3-Methoxypropionitrile | Not specified | Eye Irritation | Causes serious eye irritation | Category 2A |

| 3-Methylpyridine | Rabbit | Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Category 1C |

| 3-Methylpyridine | Rabbit | Serious Eye Damage/Irritation | Causes serious eye damage | Category 1 |

| 3-Methoxypyridine | Not specified | Skin Irritation | Causes skin irritation | Category 2 |

| 3-Methoxypyridine | Not specified | Eye Irritation | Causes serious eye irritation | Category 2A |

Table 3: Genotoxicity Data for Nitrile Compounds

| Assay | Test System | Result |

| Ames Test | Salmonella typhimurium | Generally negative for various nitrile compounds.[1] |

| In Vitro Micronucleus Test | Mammalian Cells | Some nitrile compounds have shown positive results in vitro, which were not confirmed in vivo.[2] |

| In Vitro Chromosome Aberration | Mammalian Cells | Some nitrile compounds have shown positive results.[2] |

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

3.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

-

Principle: This method determines the acute oral toxicity of a substance by administering it to a group of animals in a stepwise procedure using a minimum number of animals. The outcome is the classification of the substance into a GHS category based on the observed mortality.[3][4][5][6]

-

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred. Animals are acclimatized for at least five days before the study.

-

Procedure:

-

A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

The test substance is administered orally by gavage to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.

3.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

-

Principle: This in vitro method uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation. Cell viability is measured after exposure to the test substance.

-

Test System: A three-dimensional human epidermis model with a functional stratum corneum.

-

Procedure:

-

The test substance is applied topically to the surface of the skin model.

-

After a defined exposure period, the substance is removed by rinsing.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.

-

-

Endpoint: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

3.3. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

-

Principle: This in vitro test uses a reconstructed human cornea-like epithelium model to identify chemicals that may cause serious eye damage or irritation.

-

Test System: A three-dimensional human corneal epithelium model.

-

Procedure:

-

The test substance is applied to the surface of the corneal model.

-

Following a specific exposure time, the substance is rinsed off.

-

The viability of the corneal cells is measured using a quantitative method like the MTT assay.

-

-

Endpoint: The substance is classified based on the reduction in tissue viability compared to a negative control.

3.4. In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

-

Principle: This genotoxicity test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[7][8][9]

-

Test System: Suitable mammalian cell lines (e.g., TK6, CHO) or primary human lymphocytes.

-

Procedure:

-

Cell cultures are exposed to the test substance with and without metabolic activation (e.g., S9 fraction).

-

Cells are allowed to undergo mitosis. Cytokinesis is often blocked (e.g., using cytochalasin B) to allow for the identification of cells that have completed one division.

-

Cells are harvested, stained, and analyzed for the presence of micronuclei.

-

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxic activity.

Mandatory Visualizations

Caption: A logical workflow for the toxicological safety assessment of a chemical substance.

Caption: A potential mechanism of action for nitrile compounds as covalent inhibitors.

References

- 1. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

The Methoxy Group's Directing Hand: An In-depth Technical Guide to Picolinonitrile Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of the methoxy group (-OCH₃) in modulating the chemical reactivity of the picolinonitrile scaffold. A comprehensive understanding of the electronic and steric influences exerted by this substituent is critical for the rational design of synthetic routes and the development of novel pharmaceutical agents. This document provides a detailed analysis of these effects, supported by quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in this field.

Core Principles: Electronic and Steric Effects of the Methoxy Group

The reactivity of the picolinonitrile ring system is fundamentally governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the cyano group, and the electronic and steric contributions of the methoxy substituent.

Electronic Influence: A Duality of Effects

The methoxy group exhibits a dual electronic nature, influencing the electron density of the aromatic ring through two opposing mechanisms:

-

Mesomeric (Resonance) Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system. This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the methoxy group. This effect is particularly significant and can enhance the ring's nucleophilicity at these positions.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond.[1] This electron-withdrawing inductive effect deactivates the ring towards electrophilic attack and influences the acidity of ring protons.

The net electronic effect of the methoxy group is position-dependent. On a benzene ring, a methoxy substituent at the para position is classified as an electron-donating group, while at the meta position, it acts as an electron-withdrawing group according to the Hammett equation.[2] This principle can be extended to the pyridine ring, where the position of the methoxy group relative to both the ring nitrogen and the cyano group will dictate the overall electronic landscape of the molecule.

A logical representation of these competing effects is shown below:

Steric Hindrance

The physical size of the methoxy group can influence the approach of reagents to adjacent reaction sites.[3] This steric hindrance is most pronounced when the methoxy group is positioned ortho to a reactive center, potentially slowing down or inhibiting reactions that require the formation of a bulky transition state.

Reactivity at the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The picolinonitrile ring is inherently electron-deficient due to the inductive and mesomeric effects of the ring nitrogen and the cyano group, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of a methoxy group can further modulate this reactivity.

The general mechanism for SNAr on a pyridine ring involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is key to the reaction's feasibility.

The position of the methoxy group has a profound impact on the regioselectivity and rate of SNAr reactions:

-

Methoxy Group as a Leaving Group: While not a typical leaving group, in some activated systems, the methoxy group itself can be displaced by a strong nucleophile.

-

Methoxy Group as a Directing Group: The electron-donating resonance effect of the methoxy group can activate the ortho and para positions towards nucleophilic attack, especially if these positions are also activated by the ring nitrogen and the cyano group. Conversely, the inductive effect can influence the overall rate.

Reactivity at the Nitrile Group

The cyano group of picolinonitrile is a versatile functional handle that can undergo a variety of transformations, including hydrolysis and reduction. The electronic effects of the methoxy substituent on the pyridine ring can influence the reactivity of the nitrile group.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxamides and subsequently to carboxylic acids can be performed under acidic or basic conditions. The rate of this reaction is sensitive to the electronic environment of the nitrile group. A study on the hydrolysis of isomeric cyanopyridines (without a methoxy substituent) in high-temperature water revealed that the activation energies are dependent on the position of the cyano group.[5]

| Compound | Activation Energy (Ea) for Nitrile Hydrolysis (kJ mol⁻¹)[5] | Activation Energy (Ea) for Amide Hydrolysis (kJ mol⁻¹)[5] |

| 2-Cyanopyridine | 83.7 | 70.5 |

| 3-Cyanopyridine | 74.3 | 80.1 |

| 4-Cyanopyridine | 40.3 | 32.7 |

The data in Table 1 indicates that the 4-cyanopyridine exhibits the lowest activation energy for hydrolysis, suggesting that the electronic stabilization provided by the para-position to the nitrogen facilitates the reaction. An electron-donating methoxy group, particularly at positions that can donate electron density to the nitrile group through resonance, would be expected to decrease the electrophilicity of the nitrile carbon and thus slow down the rate of hydrolysis. Conversely, a methoxy group at a position where its electron-withdrawing inductive effect dominates would be expected to accelerate hydrolysis.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[6][7] This reaction is generally less sensitive to the electronic effects of ring substituents compared to hydrolysis. However, the overall yield and reaction conditions may be influenced by the solubility and stability of the specific methoxy-picolinonitrile isomer.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

General Workflow for a Chemical Synthesis Experiment

Protocol for Nucleophilic Aromatic Substitution: Amination of a Methoxy-Picolinonitrile Derivative

Objective: To replace a suitable leaving group (e.g., a halogen) on the picolinonitrile ring with an amino group, where the methoxy group acts as a directing or activating/deactivating substituent.

Materials:

-

Methoxy-halopicolinonitrile (1.0 eq)

-

Amine (e.g., piperidine, morpholine) (1.2 - 2.0 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Reaction vessel, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the methoxy-halopicolinonitrile, the base, and the anhydrous solvent.

-

Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.

-

Add the amine to the reaction mixture.

-

Heat the reaction to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific isomer.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for Basic Hydrolysis of a Methoxy-Picolinonitrile to the Carboxamide

Objective: To selectively hydrolyze the nitrile group to a primary amide.

Materials:

-

Methoxy-picolinonitrile (1.0 eq)

-

Aqueous sodium hydroxide (e.g., 2 M NaOH)

-

Co-solvent (e.g., ethanol, isopropanol)

-

Reaction vessel, magnetic stirrer, and reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the methoxy-picolinonitrile in the co-solvent.

-

Add the aqueous sodium hydroxide solution to the flask.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC. The amide product is typically more polar than the starting nitrile.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution with dilute HCl and extract the product with an appropriate organic solvent.

-

Dry the organic extracts and concentrate to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.

Protocol for Reduction of a Methoxy-Picolinonitrile to the Corresponding Amine

Objective: To reduce the nitrile functionality to a primary amine.

Materials:

-

Lithium aluminum hydride (LiAlH₄) (typically 1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Methoxy-picolinonitrile (1.0 eq)

-

Three-necked flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup

-

Saturated aqueous sodium sulfate solution

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere.

-

To a three-necked flask, add LiAlH₄ and anhydrous THF to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the methoxy-picolinonitrile in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture back to 0 °C.

-

Quenching: Cautiously and slowly add saturated aqueous sodium sulfate solution dropwise to decompose the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas.

-

Once the quenching is complete and the evolution of gas has ceased, filter the resulting salts and wash them thoroughly with THF or ethyl acetate.

-

Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine.

-

Purify the product by distillation or column chromatography.

Conclusion

The methoxy group is a powerful and versatile substituent for modulating the reactivity of the picolinonitrile core. Its dual electronic nature—a combination of a strong electron-donating resonance effect and a moderate electron-withdrawing inductive effect—coupled with its steric presence, allows for fine-tuning of the reactivity at both the pyridine ring and the nitrile functionality. A thorough understanding of these principles, guided by quantitative data and robust experimental protocols as outlined in this guide, is essential for researchers aiming to leverage the synthetic potential of methoxy-substituted picolinonitriles in the development of new chemical entities. Further systematic studies directly comparing the reactivity of all positional isomers would be highly valuable to the scientific community.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Methoxy group - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

Methodological & Application

Application Notes and Protocols: 3-Methoxypicolinonitrile as a Precursor in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypicolinonitrile is a versatile pyridine-based building block with significant potential in the synthesis of novel agrochemicals. Its activated nitrile group and the electronic properties conferred by the methoxy and pyridine moieties make it a valuable precursor for the development of fungicides and insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of picolinamide-based fungicides, a class of agrochemicals known for their efficacy against a range of plant pathogens.

The protocols outlined below describe a two-step synthetic pathway from this compound to a target N-substituted 3-methoxypicolinamide. This route involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by amidation with a selected amine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a target N-aryl-3-methoxypicolinamide from this compound, based on analogous reactions reported in the scientific literature.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) |

| 1 | Nitrile Hydrolysis | This compound | 3-Methoxypicolinic acid | NaOH, H₂O | Water | 6-12 | 100 (Reflux) | 85-95 | >95 |

| 2 | Amidation | 3-Methoxypicolinic acid | N-(4-chlorophenyl)-3-methoxypicolinamide | 4-Chloroaniline, SOCl₂, or EDC/HOBt | Dichloromethane or DMF | 2-6 | 0 to RT | 70-90 | >98 |

Yields and purity are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Step 1: Synthesis of 3-Methoxypicolinic Acid from this compound (Nitrile Hydrolysis)

This protocol describes the basic hydrolysis of the nitrile group of this compound to form the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) pellets

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 13.4 g (0.1 mol) of this compound in 100 mL of a 10% (w/v) aqueous sodium hydroxide solution.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6-12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.

-

A white precipitate of 3-methoxypicolinic acid will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold distilled water (2 x 30 mL).

-

Dry the product in a vacuum oven at 60°C to a constant weight.

-

The expected yield is 13.0-14.5 g (85-95%).

Step 2: Synthesis of N-(4-chlorophenyl)-3-methoxypicolinamide from 3-Methoxypicolinic Acid (Amidation)

This protocol details the coupling of 3-methoxypicolinic acid with an aniline derivative to form the final picolinamide fungicide. Two common methods are provided.

Method A: Thionyl Chloride Route

Materials:

-

3-Methoxypicolinic acid

-

Thionyl chloride (SOCl₂)

-

4-Chloroaniline

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Suspend 7.65 g (0.05 mol) of 3-methoxypicolinic acid in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 5.4 mL (0.075 mol) of thionyl chloride dropwise to the suspension.

-

Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting acid chloride in 100 mL of fresh anhydrous dichloromethane.

-

In a separate flask, dissolve 6.38 g (0.05 mol) of 4-chloroaniline and 7.0 mL (0.05 mol) of triethylamine in 50 mL of anhydrous dichloromethane.

-

Slowly add the acid chloride solution to the aniline solution at 0°C with stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

-

The expected yield is 9.2 - 11.8 g (70-90%).

Method B: EDC/HOBt Coupling

Materials:

-

3-Methoxypicolinic acid

-

4-Chloroaniline

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 7.65 g (0.05 mol) of 3-methoxypicolinic acid, 6.38 g (0.05 mol) of 4-chloroaniline, and 7.43 g (0.055 mol) of HOBt in 150 mL of anhydrous DMF in a 500 mL round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add 10.5 g (0.055 mol) of EDC in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once complete, pour the reaction mixture into 500 mL of ice-water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent such as ethanol.

-

The expected yield is comparable to Method A.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway from this compound to a picolinamide fungicide.

Hypothetical Mode of Action: Inhibition of Fungal Respiration

Picolinamide fungicides often act by disrupting the mitochondrial respiratory chain in fungi, a critical pathway for energy production. A plausible mechanism involves the inhibition of Complex III (the cytochrome bc1 complex), which leads to a cascade of events culminating in fungal cell death.

Application Notes and Protocols for 3-Methoxypicolinonitrile in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-Methoxypicolinonitrile, a versatile building block in medicinal chemistry and organic synthesis. The following sections detail protocols for key chemical transformations of this compound, including Suzuki-Miyaura coupling, hydrolysis to picolinic acid, and reduction to the corresponding picolylamine.

Introduction

This compound (IUPAC Name: 3-methoxypyridine-2-carbonitrile) is a substituted pyridine derivative with the chemical formula C₇H₆N₂O. Its structure, featuring a methoxy group and a nitrile group on the pyridine ring, offers multiple reaction sites for synthetic modifications, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and agrochemicals. The pyridine scaffold is a common motif in many approved drugs, and the functional groups of this compound allow for diverse derivatization strategies.

Chemical Properties:

-

CAS Number: 24059-89-0

-

Molecular Formula: C₇H₆N₂O

-

Molecular Weight: 134.14 g/mol

-

Appearance: Typically a solid

-

Purity: Commercially available with purities often around 95%[1]

Key Synthetic Applications and Protocols

The reactivity of this compound can be harnessed in several key synthetic transformations. Below are detailed protocols for three common and useful reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For this compound, this reaction is typically performed at the 2-position (where the nitrile group is located, assuming a suitable precursor is used) or, more commonly, by utilizing a halogenated derivative of 3-methoxypyridine followed by cyanation. However, for the purpose of this protocol, we will assume a scenario where a bromo-substituted precursor, 2-bromo-3-methoxypyridine, is coupled, followed by a separate cyanation step to yield the desired substituted picolinonitrile. A more direct approach, if a suitable boronic acid derivative of this compound were available, would follow a similar protocol.

The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromo-substituted pyridine, which is a common precursor to elaborating pyridine scaffolds. This protocol can be adapted for the synthesis of precursors to this compound derivatives.

Reaction Scheme:

Where Ar-Br is a bromo-substituted pyridine and R-B(OH)₂ is an arylboronic acid.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

-

2-Bromo-3-methoxypyridine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Degassed deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-3-methoxypyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: The reaction mixture is heated to 100 °C in a preheated oil bath and stirred vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure coupled product.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various halopyridines, which can serve as a starting point for optimizing the reaction with derivatives of this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 90 |

This data is representative of Suzuki-Miyaura reactions with various bromopyridines and may require optimization for specific substrates.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Hydrolysis to 3-Methoxypicolinic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-methoxypicolinic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can be further modified, for example, through amide bond formation. Basic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring under strongly acidic conditions.

This protocol is based on general procedures for the hydrolysis of aromatic nitriles.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (optional, for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 1.0 equiv.) in a 10% aqueous solution of sodium hydroxide (5 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-24 hours. The progress of the reaction can be monitored by TLC by spotting a neutralized aliquot of the reaction mixture.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to a pH of approximately 3-4 with concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.

-

The product, 3-methoxypicolinic acid, may precipitate out of the solution upon acidification. If it does, collect the solid by vacuum filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation: Hydrolysis Reaction Conditions

The following table provides a summary of typical conditions for the hydrolysis of picolinonitriles.

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Outcome |

| 1 | 10% aq. NaOH | Water | 100-110 | 8-24 | High yield of the corresponding carboxylic acid |

| 2 | conc. H₂SO₄ | Water | 120-150 | 6-12 | Good conversion to the carboxylic acid |

| 3 | 20% aq. KOH | Ethanol/Water | 80-90 | 12-36 | Effective hydrolysis under milder conditions |

Reaction conditions should be optimized for this compound.

Diagram: Hydrolysis Workflow

Caption: General experimental workflow for the hydrolysis of this compound.

Reduction to (3-Methoxypyridin-2-yl)methanamine

The nitrile group of this compound can be reduced to a primary amine, yielding (3-methoxypyridin-2-yl)methanamine. This transformation is crucial for introducing a versatile aminomethyl group, which is a common pharmacophore and a useful handle for further synthetic elaborations. Catalytic hydrogenation is a common and effective method for this reduction.

This protocol is based on general procedures for the catalytic hydrogenation of aromatic nitriles.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Methanol or Ethanol

-

Ammonia solution in methanol (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve this compound (1.0 mmol, 1.0 equiv.) in methanol (10 mL).

-

Carefully add 10% Palladium on carbon (10-20 mol% by weight) to the solution. Optionally, a solution of ammonia in methanol can be added to minimize the formation of secondary amine byproducts.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-